2-Ethoxyquinoline-4-carboxamide
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Overview
Description
2-Ethoxyquinoline-4-carboxamide is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the second position and a carboxamide group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyquinoline-4-carboxamide typically involves the following steps:
Formation of 2-Ethoxyquinoline: This can be achieved through the cyclization of aniline derivatives with ethyl ethoxymethylenemalonate under acidic conditions.
Amidation Reaction: The 2-Ethoxyquinoline is then subjected to an amidation reaction with an appropriate amine to form the carboxamide group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Amidation: Using catalysts to facilitate the amidation reaction, which can enhance yield and reduce reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly methods such as solvent-free conditions, microwave-assisted synthesis, or ionic liquids to minimize waste and energy consumption
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding quinoline-4-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
2-Ethoxyquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimalarial activity and other biological properties.
Medicine: Research has shown its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxyquinoline-4-carboxamide involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit translation elongation factor 2, which is crucial for protein synthesis in certain pathogens. This inhibition disrupts the life cycle of the pathogen, making it a potential candidate for antimalarial drugs .
Comparison with Similar Compounds
Quinoline-4-carboxamide: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
2-Methoxyquinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
2-Ethylquinoline-4-carboxamide:
Uniqueness: 2-Ethoxyquinoline-4-carboxamide is unique due to the presence of both the ethoxy and carboxamide groups, which confer specific chemical and biological properties that are distinct from its analogs .
Properties
CAS No. |
13884-26-9 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-ethoxyquinoline-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-9(12(13)15)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
HIQNSVJSPWJJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)N |
Origin of Product |
United States |
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